molecular formula C18H19N3O4S B590211 Omeprazole Acid-d3 Methyl Ester Sulfide CAS No. 1329797-04-7

Omeprazole Acid-d3 Methyl Ester Sulfide

Cat. No.: B590211
CAS No.: 1329797-04-7
M. Wt: 376.445
InChI Key: LIIBPAIRGUTVPL-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

Molecular Formula : C₁₈H₁₆D₃N₃O₄S
Molecular Weight : 376.445 g/mol
IUPAC Name : Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl-5-methylpyridine-3-carboxylate-d₃

The structure comprises:

  • A pyridine ring substituted with methoxy and methyl groups.
  • A benzimidazole moiety linked via a sulfanyl (thioether) bridge.
  • A methyl ester group at the pyridine’s 3-position.
  • Deuterium labels at the methoxy group (d₃), critical for isotopic tracing.
Component Functional Group Position
Pyridine ring 4-Methoxy, 5-methyl C3, C5
Benzimidazole 6-Methoxy N1, C6
Sulfanyl bridge Thioether Link between pyridine and benzimidazole
Methyl

Properties

CAS No.

1329797-04-7

Molecular Formula

C18H19N3O4S

Molecular Weight

376.445

IUPAC Name

methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3

InChI Key

LIIBPAIRGUTVPL-BMSJAHLVSA-N

SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC

Synonyms

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; 

Origin of Product

United States

Preparation Methods

Parent Compound Synthesis: Omeprazole as a Foundation

The synthesis of this compound derives from established methods for Omeprazole, as detailed in EP 005 129 and related patents. Key steps include:

  • Formation of the Pyridine Core : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is acetylated using acetic anhydride, followed by hydrolysis to yield 4-nitro-3,5-dimethyl-2-hydroxymethylpyridine.

  • Halogenation : The hydroxyl group is replaced with a halogen (e.g., chlorine) via reaction with thionyl chloride (SOCl₂), forming 4-nitro-3,5-dimethyl-2-chloromethylpyridine.

  • Sulfide Formation : The chlorinated intermediate reacts with 5-methoxy-1H-benzimidazole-2-thiol under basic conditions, facilitated by phase-transfer catalysts like tetrabutylammonium bromide.

Deuterium Incorporation Strategies

Deuterium labeling is introduced at the methyl ester sulfide group through the following approaches:

  • Deuterated Reagents : Use of deuterated acetic anhydride (CD₃CO)₂O in the acetylation step ensures deuterium integration into the methyl ester.

  • Isotopic Exchange : Post-synthetic treatment with deuterated solvents (e.g., D₂O) under controlled pH promotes H/D exchange at labile hydrogen sites.

Table 1: Key Reaction Parameters for Deuterium Incorporation

StepReagentsTemperature (°C)Time (h)Yield (%)
Acetylation(CD₃CO)₂O, H₂SO₄25–302–385–90
HalogenationSOCl₂, DMF (catalytic)0–51–278–82
Sulfide CouplingNaH, THF, Phase Transfer Catalyst50–604–665–70

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Acetylation : Conducted at 25–30°C to prevent decomposition of the nitro group. Polar aprotic solvents (e.g., THF) enhance reagent solubility.

  • Halogenation : Low temperatures (0–5°C) minimize side reactions, with dimethylformamide (DMF) as a catalyst to accelerate chlorination.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity during sulfide coupling, increasing yields from 60% to 70%.

Analytical Validation and Characterization

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation, showing a molecular ion peak at m/z 376.44 with a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal the absence of protons at the deuterated methyl group (δ 3.2–3.5 ppm), replaced by a singlet in ²H NMR.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyridine-H), δ 6.78 (s, 1H, benzimidazole-H)
²H NMR (61 MHz, CDCl₃)δ 3.3 (s, 3D, CD₃)
HRMS (ESI+)[M+H]⁺ Calc.: 376.44, Found: 376.43

Challenges and Mitigation Strategies

Isotopic Purity

  • Challenge : Residual protiated species (CH₃) may persist due to incomplete deuterium exchange.

  • Solution : Iterative recrystallization from deuterated methanol (CD₃OD) enhances isotopic purity to >98%.

Stability Concerns

  • Degradation in Acidic Media : The compound decomposes in pH < 4, necessitating neutral storage conditions (pH 6–8) .

Chemical Reactions Analysis

Types of Reactions

Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Scientific Research Applications

Omeprazole Acid-d3 Methyl Ester Sulfide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Omeprazole Acid-d3 Methyl Ester Sulfide exerts its effects by inhibiting the H+/K+ ATPase enzyme system found in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this system, the compound effectively reduces the secretion of stomach acid . The molecular targets involved include the proton pumps located in the stomach lining .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 332.44 g/mol .
  • Solubility: Slightly soluble in chloroform and methanol when heated, typical of benzimidazole derivatives .
  • Role in Research : Used to study metabolic pathways of PPIs and to ensure analytical accuracy by compensating for matrix effects in biological samples .

Structural Analogs and Deuterated Derivatives

Omeprazole Sulfide (Non-Deuterated)
  • Structure : C₁₇H₁₉N₃O₂S (CAS 73590-85-9).
  • Role : A degradation product of omeprazole and a precursor in PPI synthesis. Unlike omeprazole, it lacks the sulfinyl group required for H+/K+ ATPase inhibition .
  • Key Difference: Omeprazole Acid-d3 Methyl Ester Sulfide is isotopically labeled, enabling traceability in pharmacokinetic studies, whereas the non-deuterated form is used in bulk synthesis .
Omeprazole Sulfone (5-Methoxy-2-[[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Sulfonyl]-1H-Benzimidazole)
  • Structure : C₁₇H₁₉N₃O₄S (CAS 73590-58-6).
  • Role : A major oxidative metabolite of omeprazole. Unlike the sulfide derivatives, the sulfone group renders it pharmacologically inactive .
  • Key Difference : The sulfone group increases polarity, altering solubility and metabolic stability compared to sulfide derivatives .
Omeprazole-d3 Sulfone
  • Structure : C₁₇H₁₆D₃N₃O₄S (CAS 2749628-17-7).
  • Role : Deuterated internal standard for quantifying omeprazole sulfone in biological matrices.
  • Comparison : While both this compound and Omeprazole-d3 Sulfone are deuterated, the latter’s sulfone group makes it a metabolite-specific reference, whereas the former tracks precursor stability .

Pharmacological and Metabolic Profiles

Compound H+/K+ ATPase Inhibition Metabolic Pathway Analytical Use
This compound None (inactive metabolite) Reduction of omeprazole sulfoxide LC-MS/GC-MS internal standard
Omeprazole Sulfide None Degradation product of omeprazole Synthesis intermediate
Omeprazole Sulfone None CYP450-mediated oxidation Pharmacokinetic marker
Omeprazole (Parent Drug) High (IC₅₀ = 5 μg/mL) CYP2C19-mediated metabolism Therapeutic PPI

Solubility and Thermodynamic Behavior

This compound shares solubility trends with non-deuterated Omeprazole sulfide, which exhibits temperature-dependent solubility in polar solvents like methanol (highest solubility: 0.45 mol/kg at 319.65 K) and ethanol . Isotopic labeling (D₃) minimally alters solubility due to similar molecular volumes, but enhances analytical precision by reducing signal overlap in mass spectrometry .

Thermodynamic Parameters (Non-Deuterated Omeprazole Sulfide):

  • ΔH° (Enthalpy): +24.5 kJ/mol (methanol) .
  • ΔS° (Entropy): +89.2 J/mol·K (methanol) .

Analytical Methodologies

  • This compound: Quantified via LC-MS at m/z 332.44 (deuterated methyl ester) with <2% cross-reactivity to non-deuterated analogs .
  • Omeprazole Sulfone : Detected using HPLC-UV at 302 nm, modified from European Pharmacopeia methods .
  • Omeprazole Sulfide : Requires gravimetric methods due to lack of chromophores .

Q & A

Q. What analytical methods are recommended for distinguishing Omeprazole Acid-d3 Methyl Ester Sulfide from its metabolites or degradation products?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used. Modifications to the European Pharmacopeia method (e.g., adjusting detection wavelength to 302 nm and optimizing mobile phase composition) improve separation of omeprazole derivatives, including sulfone metabolites and deuterated analogs . Column selection (e.g., C18 reverse-phase) and internal standards (e.g., lansoprazole) enhance specificity for quantifying deuterated compounds in complex matrices .

Q. How does the solubility of this compound vary with temperature and solvent polarity?

Solubility increases with temperature in solvents like ethanol, methanol, and acetone. The modified Apelblat equation (root-mean-square deviations <2%) and Buchowski–Ksiazaczak khe equation model this behavior, with solvent polarity influencing dissolution enthalpy. For example, in methanol, solubility rises from 0.012 mol/L at 280.35 K to 0.038 mol/L at 319.65 K . Polar aprotic solvents (e.g., acetone) show higher solubility than alcohols due to reduced hydrogen-bonding interference .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔH, ΔS, ΔG) derived from van’t Hoff analysis inform the purification strategy for this compound?

The solution process is endothermic (ΔH > 0), with enthalpy contributing ~54% to Gibbs energy (ΔG), indicating temperature-sensitive dissolution. Recrystallization in solvents like ethyl acetate at lower temperatures (280–300 K) maximizes yield by exploiting reduced solubility upon cooling. ΔS values (positive in all solvents) suggest entropy-driven dissolution at higher temperatures, guiding solvent selection for gradient cooling .

Q. What methodological considerations are critical when developing a deuterated internal standard for quantifying this compound in metabolic studies?

Deuterated analogs (e.g., Omeprazole-d3) must avoid isotopic exchange and maintain chromatographic co-elution with the target analyte. Method validation should include:

  • Ion suppression tests to assess matrix effects in biological samples.
  • Stability studies under varying pH and temperature to ensure deuterium retention.
  • Cross-validation with non-deuterated standards to confirm linearity (R² >0.99) and precision (%RSD <5%) .

Q. How do CYP2C19 and CYP3A4 polymorphisms affect the metabolic profiling of this compound in in vitro models?

CYP2C19 catalyzes hydroxylation (e.g., 5-hydroxy metabolites), while CYP3A4 mediates sulfoxidation. Genetic polymorphisms (e.g., CYP2C19*2/*3 alleles) reduce hydroxylation efficiency, shifting metabolism toward sulfone derivatives. In vitro hepatocyte models should include:

  • Phenotyping assays with selective inhibitors (e.g., ketoconazole for CYP3A4).
  • Kinetic analysis (Km, Vmax) to quantify enzyme affinity variations across genotypes .

Q. What green chemistry metrics validate the efficiency of synthetic routes for this compound?

Atom economy (>80%) and E-factor (kg waste/kg product) are critical. A TBAB-free synthesis route reduces hazardous byproducts, improving E-factor from 15.2 (conventional methods) to 8.6. Solvent recovery systems (e.g., ethanol distillation) further minimize environmental impact .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

Variations may arise from crystallinity differences (amorphous vs. crystalline forms) or humidity during gravimetric measurements. Standardize protocols by:

  • Pre-equilibration of solvents at target temperatures (±0.1 K).
  • X-ray diffraction (XRD) to confirm solid-phase consistency post-experiment .

Methodological Resources

  • Solubility Modeling : Use Apelblat equation parameters (A, B, C) from Table 2 in for predictive calculations.
  • Chromatographic Peaks : Reference relative retention times (RRT) from Pharmacopeial monographs () for impurity identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.